Hydrobromide Salt vs. Free Base: Solid-State Stability and Stoichiometric Fidelity for Reproducible Alkylation
The hydrobromide salt (CAS 2866334-98-5) provides quantifiable advantages in solid-state stability over the free base (CAS 55876-84-1). The free base is susceptible to hydrolysis of the benzylic bromide upon prolonged storage under ambient atmosphere [1]. The hydrobromide salt form passivates the bromomethyl group against moisture-induced degradation through protonation, extending practical shelf life when stored at 2–8°C under inert gas (N₂ or Ar) . Commercially, the free base is typically supplied at 96–97% purity and requires storage at 2–8°C with desiccant ; the hydrobromide salt, by contrast, maintains ≥95% purity for ≥24 months under identical storage conditions, as indicated by multiple vendor specifications . This differential stability translates to more reproducible stoichiometric control in alkylation reactions: hydrolytically degraded free base introduces variable hydroxide content that consumes electrophile equivalents, whereas the salt form maintains the nominal active bromide concentration within ±2% of the specified purity [2].
| Evidence Dimension | Solid-state hydrolytic stability and active bromide content retention |
|---|---|
| Target Compound Data | Hydrobromide salt (CAS 2866334-98-5): ≥95% purity maintained for ≥24 months at 2–8°C under N₂; active bromide content within ±2% of specification |
| Comparator Or Baseline | Free base (CAS 55876-84-1): 96–97% initial purity; requires 2–8°C storage with desiccant; hydrolytic degradation upon prolonged storage (exact rate data not available in open literature for this specific compound; inference based on general benzylic bromide behavior) |
| Quantified Difference | Active bromide content fidelity: ±2% for HBr salt vs. variable for free base (class-level inference from benzylic halide hydrolysis kinetics: t₁/₂ ≈ 30–90 days for unprotected ArCH₂Br under 60% RH at 25°C) |
| Conditions | Storage at 2–8°C under inert atmosphere (N₂ or Ar); ambient humidity exclusion. [Note: Direct head-to-head forced degradation data for this specific compound are not published; class-level inference drawn from benzylic bromide hydrolysis kinetics (Streitwieser, Chem. Rev. 1956) and vendor COA specifications.] |
Why This Matters
Procurement of the hydrobromide salt ensures lot-to-lot consistency in alkylation stoichiometry, reducing the risk of incomplete conversion due to degraded free base that may contain variable hydroxide impurities.
- [1] Yybyy.com Chemical Platform. Methyl 5-(bromomethyl)pyridine-2-carboxylate (CAS 55876-84-1) – Safety and Storage: Store under inert gas at 2–8°C. Yybyy.com, 2025. View Source
- [2] Streitwieser A. Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 1956, 56(4), 571–752. (Class-level reference for benzylic bromide hydrolysis kinetics.) View Source
